molecular formula C8H4Cl2O B071796 4,6-Dichlorobenzofuran CAS No. 175203-95-9

4,6-Dichlorobenzofuran

Cat. No.: B071796
CAS No.: 175203-95-9
M. Wt: 187.02 g/mol
InChI Key: ZVYPNSGWLVPWSF-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzofuran is an organic compound with the molecular formula C8H4Cl2O It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichlorobenzofuran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4,6-dichlorophenol with a suitable base, such as potassium carbonate, in the presence of a palladium catalyst. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichlorobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated or aminated derivatives. Substitution reactions can result in a variety of substituted benzofurans .

Scientific Research Applications

4,6-Dichlorobenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dichlorobenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways[7][7].

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzofuran
  • 2,6-Dichlorobenzofuran
  • 3,5-Dichlorobenzofuran

Comparison

4,6-Dichlorobenzofuran is unique due to the specific positioning of the chlorine atoms on the benzofuran ring. This positioning can influence its chemical reactivity and biological activity compared to other dichlorobenzofurans. For instance, the 4,6-dichloro substitution pattern may result in different electronic and steric effects, affecting its interactions with biological targets and its overall stability .

Properties

IUPAC Name

4,6-dichloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYPNSGWLVPWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629816
Record name 4,6-Dichloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-95-9
Record name 4,6-Dichloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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